molecular formula C6H15N3O B14412006 N-(4-Hydroxybutyl)-N''-methylguanidine CAS No. 85888-17-1

N-(4-Hydroxybutyl)-N''-methylguanidine

Cat. No.: B14412006
CAS No.: 85888-17-1
M. Wt: 145.20 g/mol
InChI Key: OTUNHDDEYODBQQ-UHFFFAOYSA-N
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Description

N-(4-Hydroxybutyl)-N’'-methylguanidine is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a hydroxybutyl group and a methylguanidine moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxybutyl)-N’'-methylguanidine typically involves the reaction of 4-hydroxybutylamine with methylisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 4-Hydroxybutylamine: This intermediate is synthesized by the reduction of 4-hydroxybutyronitrile using a suitable reducing agent such as lithium aluminum hydride.

    Reaction with Methylisocyanate: The 4-hydroxybutylamine is then reacted with methylisocyanate in the presence of a catalyst to form N-(4-Hydroxybutyl)-N’'-methylguanidine.

Industrial Production Methods

In an industrial setting, the production of N-(4-Hydroxybutyl)-N’'-methylguanidine involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxybutyl)-N’'-methylguanidine undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of N-(4-Hydroxybutyl)-N’'-methylguanidine, such as aldehydes, carboxylic acids, and substituted guanidines.

Scientific Research Applications

N-(4-Hydroxybutyl)-N’'-methylguanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Hydroxybutyl)-N’'-methylguanidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxybutyl group allows for hydrogen bonding and other interactions, while the methylguanidine moiety can engage in ionic and covalent interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxybutyl)-N’'-ethylguanidine
  • N-(4-Hydroxybutyl)-N’'-propylguanidine
  • N-(4-Hydroxybutyl)-N’'-butylguanidine

Uniqueness

N-(4-Hydroxybutyl)-N’'-methylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

85888-17-1

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

1-(4-hydroxybutyl)-2-methylguanidine

InChI

InChI=1S/C6H15N3O/c1-8-6(7)9-4-2-3-5-10/h10H,2-5H2,1H3,(H3,7,8,9)

InChI Key

OTUNHDDEYODBQQ-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)NCCCCO

Origin of Product

United States

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